molecular formula C15H13N3O2S B2969016 N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide CAS No. 543708-40-3

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide

Cat. No. B2969016
CAS RN: 543708-40-3
M. Wt: 299.35
InChI Key: GFQWBEBKQRMOOV-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” is a chemical compound. It is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2NH2 . Sulfonamides are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The catalytic performance of this ionic liquid was investigated, and all target molecules were achieved in short reaction times and high yields .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide and related compounds can be synthesized using various techniques. For instance, a single-step conversion of N-vinyl and N-aryl amides to pyridine and quinoline derivatives is possible through amide activation followed by π-nucleophile addition and annulation. This method is compatible with a range of functional groups and sensitive substrates (Movassaghi et al., 2007).

  • Eco-friendly Synthesis Protocols : The synthesis of 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides with sodium sulfinates is achievable in water at ambient temperatures, under metal- and oxidant-free conditions. This represents an environmentally friendly and efficient protocol for producing 2-sulfonyl N-heteroaromatic compounds (Sha Peng et al., 2019).

Biological and Pharmacological Activities

  • Biological Activity : Sulfonamide-based compounds, including those containing quinoline structures, exhibit a range of biological activities. They are known for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The nature of the substituent groups in these compounds significantly influences their pharmacological profile (Reihane Ghomashi et al., 2022).

  • Anti-Cancer Potential : Some sulfonamide derivatives, including N-(pyridin-2-ylmethyl)-4-nitro-benzenesulfonamide, have shown promise in anti-cancer research. They exhibit the ability to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated possibly through the activation of p38 phosphorylation in cancer cells (A. Cumaoğlu et al., 2015).

  • Anti-Inflammatory Properties : Quinoline sulfonamide and sulfonate derivatives have demonstrated anti-inflammatory potential. Some compounds in this category have shown enhanced activity compared to standard anti-inflammatory drugs like ibuprofen, indicating their potential as non-acidic, non-steroidal anti-inflammatory agents (B. Bano et al., 2020).

Safety and Hazards

Sulfonamides, including “N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide”, can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques . These findings indicate that the introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-21(20,18-11-13-7-1-2-9-16-13)14-8-3-5-12-6-4-10-17-15(12)14/h1-10,18H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWBEBKQRMOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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